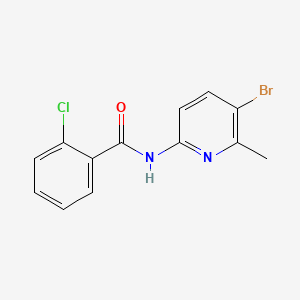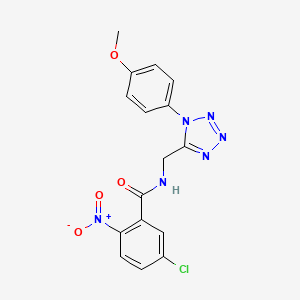
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and has been studied extensively for its biological activities and mechanism of action.
作用機序
The exact mechanism of action of 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide is not fully understood. However, it has been shown to act as a selective antagonist of the GABA(A) α5 receptor subtype. This receptor subtype is known to play a role in cognitive processes and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of the notable effects include:
1. Improvement in cognitive function: TAK-915 has been shown to improve cognitive function in preclinical studies.
2. Anticancer activity: TAK-915 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
3. Antihypertensive activity: TAK-915 has been studied for its potential use in the treatment of hypertension.
実験室実験の利点と制限
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective antagonist: TAK-915 is a selective antagonist of the GABA(A) α5 receptor subtype, which makes it a useful tool for studying the role of this receptor subtype in various biological processes.
2. Potent activity: TAK-915 has potent activity against the GABA(A) α5 receptor subtype, which makes it a useful tool for studying the effects of this receptor subtype on various biological processes.
Some of the limitations of TAK-915 for lab experiments include:
1. Limited availability: TAK-915 is not widely available, which makes it difficult to conduct large-scale studies.
2. Limited understanding of mechanism of action: The exact mechanism of action of TAK-915 is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide. Some of the notable directions include:
1. Clinical trials: TAK-915 has shown promising results in preclinical studies for the treatment of cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders. Clinical trials are needed to evaluate the safety and efficacy of TAK-915 in humans.
2. Development of analogs: The development of analogs of TAK-915 with improved pharmacological properties is an area of active research.
3. Identification of new targets: The identification of new targets for TAK-915 is an area of active research. The discovery of new targets could lead to the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in neuroscience, oncology, and cardiovascular diseases make it a valuable tool for studying the biological processes involved in these fields. Further research is needed to fully understand the mechanism of action of TAK-915 and to evaluate its safety and efficacy in humans.
合成法
The synthesis of 5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide involves a series of chemical reactions. The starting materials for the synthesis are 5-chloro-2-nitrobenzoic acid and 4-methoxyphenylhydrazine. The reaction involves the formation of a tetrazole ring and subsequent coupling with the nitrobenzamide moiety. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
5-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamide has been studied extensively for its potential applications in various fields of scientific research. Some of the notable applications include:
1. Neuroscience: TAK-915 has shown promising results in preclinical studies for the treatment of cognitive impairment associated with Alzheimer's disease and other neurodegenerative disorders.
2. Oncology: TAK-915 has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
3. Cardiovascular diseases: TAK-915 has been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.
特性
IUPAC Name |
5-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O4/c1-27-12-5-3-11(4-6-12)22-15(19-20-21-22)9-18-16(24)13-8-10(17)2-7-14(13)23(25)26/h2-8H,9H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPDQESXPTUFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

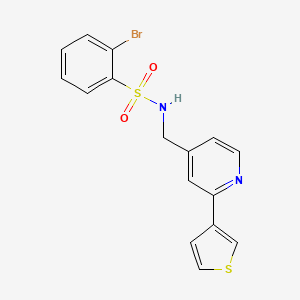
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)
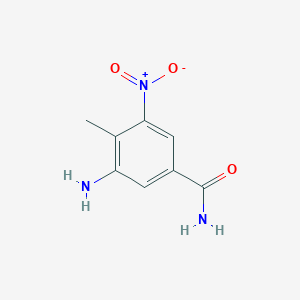
![1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2786153.png)
![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)
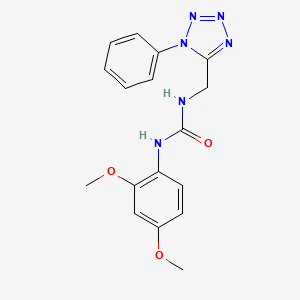
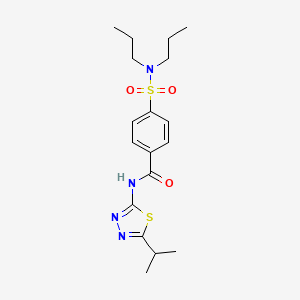
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)

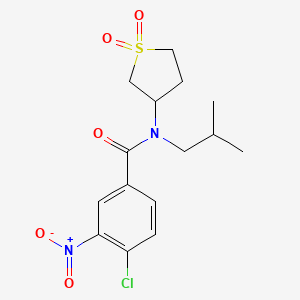
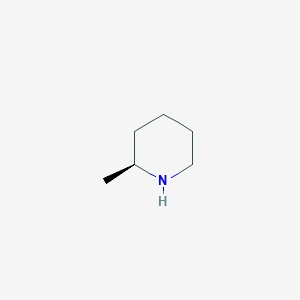
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2786164.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B2786165.png)
